3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether
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Overview
Description
3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves multiple steps, starting with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired ring structure .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Compared to similar compounds, 3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether exhibits unique structural features that contribute to its distinct chemical and biological properties. Its specific arrangement of functional groups and heterocyclic rings allows for selective interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H21N5O |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
10-(3-methoxyphenyl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5O/c1-14-8-10-17(11-9-14)21-25-23-20-15(2)16(3)28(22(20)24-13-27(23)26-21)18-6-5-7-19(12-18)29-4/h5-13H,1-4H3 |
InChI Key |
FGHACILEXWDLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC(=CC=C5)OC)C)C |
Origin of Product |
United States |
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